molecular formula C6H5BrClN3O B12951830 5-Bromo-6-chloro-N-hydroxypicolinimidamide

5-Bromo-6-chloro-N-hydroxypicolinimidamide

Cat. No.: B12951830
M. Wt: 250.48 g/mol
InChI Key: JLRJFULJAAVWAY-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-N-hydroxypicolinimidamide is a heterocyclic organic compound that contains both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-N-hydroxypicolinimidamide typically involves the halogenation of picolinamide derivatives. One common method is the bromination and chlorination of picolinamide using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-N-hydroxypicolinimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Bromo-6-chloro-N-hydroxypicolinimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-chloronicotinic acid
  • 5-Bromo-6-chloro-2-picoline

Uniqueness

5-Bromo-6-chloro-N-hydroxypicolinimidamide is unique due to its specific halogenation pattern and the presence of the hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H5BrClN3O

Molecular Weight

250.48 g/mol

IUPAC Name

5-bromo-6-chloro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H5BrClN3O/c7-3-1-2-4(6(9)11-12)10-5(3)8/h1-2,12H,(H2,9,11)

InChI Key

JLRJFULJAAVWAY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC(=C1Br)Cl)/C(=N/O)/N

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)C(=NO)N

Origin of Product

United States

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